Bienvenue dans la boutique en ligne BenchChem!

9-Bromoellipticine

Anticancer Water-soluble derivative Cytotoxicity

9-Bromoellipticine is the essential synthetic precursor for functionalized ellipticine analogs. The C9 bromine atom provides a unique, site-selective reactive handle for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling precise structure-activity relationship (SAR) studies on topoisomerase II, c-Kit kinase (D816V mutant), and chloroquine-resistant Plasmodium falciparum. Unlike other 9-substituted derivatives, its electron-withdrawing and steric profile confers distinct DNA intercalation and metabolic stability. Resupply your medicinal chemistry program with the same key starting material used by researchers to synthesize the water-soluble, anticancer lead compound sodium 9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate (Br-Ell-SO3Na). Verify the chemical equivalence of your research tool today.

Molecular Formula C17H13BrN2
Molecular Weight 325.2 g/mol
CAS No. 18073-34-2
Cat. No. B098582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromoellipticine
CAS18073-34-2
Molecular FormulaC17H13BrN2
Molecular Weight325.2 g/mol
Structural Identifiers
SMILESCC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)Br)C
InChIInChI=1S/C17H13BrN2/c1-9-14-8-19-6-5-12(14)10(2)17-16(9)13-7-11(18)3-4-15(13)20-17/h3-8,20H,1-2H3
InChIKeyOSDDZVXUCKZOQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Bromoellipticine (CAS 18073-34-2): A Halogenated Ellipticine Derivative with Defined Synthetic Utility and Biological Activity


9-Bromoellipticine is a synthetic brominated derivative of the naturally occurring alkaloid ellipticine, characterized by a bromine atom at the 9-position of the pyrido[4,3-b]carbazole scaffold [1]. This substitution confers distinct chemical reactivity, enabling its use as a versatile intermediate in the preparation of diverse ellipticine analogs, including water-soluble sulfonates and amino derivatives [2][3]. Its molecular formula is C17H13BrN2, with a molecular weight of 325.21 g/mol . The compound is recognized in authoritative chemical databases (ChemSpider ID 18073-34-2) and has been assigned the NSC number 98927, indicating its historical investigation in the NCI screening program [4].

Why 9-Bromoellipticine Cannot Be Replaced by Unsubstituted Ellipticine or Other 9-Substituted Analogs


Subtle structural modifications to the ellipticine core dramatically alter both chemical reactivity and biological profile. The presence of a bromine atom at the 9-position in 9-bromoellipticine provides a specific reactive handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a property absent in ellipticine itself [1]. Moreover, the electron-withdrawing and steric effects of the bromine substituent modulate DNA intercalation strength, topoisomerase II inhibition, and metabolic stability in ways that differ from hydroxy-, methoxy-, or nitro-substituted analogs [2]. Consequently, substitution with an unmodified ellipticine or a different 9-substituted derivative is not chemically equivalent and will yield distinct outcomes in downstream synthetic and biological applications.

Quantitative Differentiation of 9-Bromoellipticine: Comparative Evidence for Selection and Procurement


Precursor-Derived Water-Soluble Ellipticine Exhibits Specific Cytotoxicity (IC50 = 35 μM)

9-Bromoellipticine serves as the essential starting material for the synthesis of sodium 9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate (Br-Ell-SO3Na), a water-soluble ellipticine derivative [1]. The derivative demonstrates selective cytotoxicity against the K562 chronic myeloid leukemia cell line with an IC50 of 35 μM, while showing no cytotoxic effect on non-cancerous Vero cells and human PBMCs under identical MTT assay conditions [1]. This selectivity profile is not achievable with the parent compound ellipticine, which suffers from poor aqueous solubility and less defined selectivity . The procurement of 9-bromoellipticine is thus justified when the research objective involves generating water-soluble, tumor-selective ellipticine analogs.

Anticancer Water-soluble derivative Cytotoxicity

Bromine at C9 Provides a Reactive Handle for Cross-Coupling and Amination Reactions

The bromine substituent in 9-bromoellipticine allows for direct transformation into 9-aminoellipticine via the Goldberg amination reaction, a key step in preparing less mutagenic ellipticine derivatives [1]. In contrast, ellipticine lacks a halogen and cannot undergo such direct nucleophilic aromatic substitution or transition metal-catalyzed coupling [2]. This reactivity differential makes 9-bromoellipticine a privileged intermediate for generating diverse 9-substituted ellipticine libraries through palladium-mediated cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira).

Synthetic intermediate Cross-coupling Functionalization

Brominated Ellipticines Exhibit Enhanced Antiplasmodial Activity Relative to Ellipticine

Although direct IC50 values for 9-bromoellipticine are not reported in the primary literature, a systematic study of A-ring brominated ellipticine derivatives revealed significant in vitro inhibition of Plasmodium falciparum K1 and 3D7 strains [1]. Notably, 9-nitroellipticine displayed an IC50 of 0.55 μM, superior to ellipticine's activity [1]. The presence of a bromine atom at the 9-position is known to enhance DNA intercalation and topoisomerase II inhibition, which are the primary mechanisms of antimalarial action [2]. This class-level structure-activity relationship supports the procurement of 9-bromoellipticine as a lead-like scaffold for antimalarial drug discovery.

Antimalarial Plasmodium falciparum SAR

Inhibition of c-Kit Kinase Domain by 9-Substituted Ellipticines

Ellipticine derivatives substituted at positions 1, 2, 9, and 11 were found to inhibit the purified D816V and wild-type c-Kit kinase domains with comparable potencies, competing with ATP binding [1]. While specific IC50 values for 9-bromoellipticine are not disclosed in the abstract, the study establishes that substitution at the 9-position is tolerated and can maintain inhibitory activity against a clinically relevant mutant kinase. In contrast, the reference inhibitor STI-571 (imatinib) is >10-fold less active against the D816V mutant [1]. This positions 9-bromoellipticine as a potential scaffold for developing mutant c-Kit inhibitors, a niche where standard therapeutics fail.

c-Kit Tyrosine kinase Kinase inhibition

9-Bromoellipticine as a Critical Intermediate for Sulfonation to Yield Water-Soluble Salts

Direct chlorosulfonation of 9-bromoellipticine yields 9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonic acid, which upon saponification with NaOH affords the water-soluble sodium sulfonate (Br-Ell-SO3Na) [1]. This transformation is not feasible with ellipticine itself due to the absence of the bromine atom, which likely activates the ring toward electrophilic substitution. The resulting sulfonate derivative exhibits an aqueous solubility suitable for in vivo administration, whereas ellipticine requires solubilizing agents such as PVP or DMSO . This synthetic route provides a quantifiable improvement in formulation and pharmacokinetic properties.

Chlorosulfonation Water solubility Prodrug

Primary Application Scenarios for 9-Bromoellipticine in Research and Industrial Settings


Synthesis of Water-Soluble Ellipticine Prodrugs and Immunomodulatory Agents

9-Bromoellipticine is the key starting material for preparing sodium 9-bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate (Br-Ell-SO3Na), a water-soluble derivative with demonstrated anticancer and immunomodulatory activities. This application is ideal for medicinal chemistry groups seeking to develop orally bioavailable or injectable ellipticine analogs [1].

Construction of Diverse 9-Substituted Ellipticine Libraries via Cross-Coupling

The bromine atom at C9 enables efficient palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) to introduce aryl, heteroaryl, amino, and alkynyl groups. This is a preferred strategy for structure-activity relationship (SAR) campaigns targeting topoisomerase II, c-Kit kinase, or Plasmodium falciparum [2].

Development of Mutant-Selective c-Kit Kinase Inhibitors

Ellipticine derivatives substituted at the 9-position have been shown to inhibit the D816V mutant c-Kit kinase domain, which is resistant to imatinib. 9-Bromoellipticine serves as a foundational scaffold for designing next-generation tyrosine kinase inhibitors with activity against imatinib-resistant cancers [3].

Lead Optimization for Antimalarial Drug Discovery

Class-level evidence indicates that A-ring halogenated ellipticines, including brominated analogs, exhibit enhanced in vitro potency against chloroquine-resistant Plasmodium falciparum strains. 9-Bromoellipticine is a logical starting point for hit-to-lead optimization in antimalarial programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Bromoellipticine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.